N,N-(Dimethyl-d6)hydrazine Hydrochloride
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Overview
Description
N,N-(Dimethyl-d6)hydrazine Hydrochloride is a chemical compound with the molecular formula C2H9ClN2 and a molecular weight of 96.55926 g/mol . It is an isotope-labeled compound, where the hydrogen atoms in the dimethyl groups are replaced with deuterium (d6). This compound is primarily used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-(Dimethyl-d6)hydrazine Hydrochloride typically involves the reaction of deuterated methylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pressures to ensure the complete incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability.
Chemical Reactions Analysis
Types of Reactions
N,N-(Dimethyl-d6)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted hydrazines, which are valuable intermediates in various chemical syntheses.
Scientific Research Applications
N,N-(Dimethyl-d6)hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of isotope-labeled compounds, which are essential for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of nitrogen-containing compounds in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific isotopic compositions.
Mechanism of Action
The mechanism of action of N,N-(Dimethyl-d6)hydrazine Hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring its deuterated methyl groups to nucleophiles. This property makes it useful in studying methylation processes and their effects on biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhydrazine: This compound is similar in structure but lacks the deuterium atoms. It is commonly used in rocket propellants and as a chemical intermediate.
1,1-Dimethylhydrazine: Another similar compound, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of N,N-(Dimethyl-d6)hydrazine Hydrochloride lies in its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of chemical and biological processes, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
1,1-bis(trideuteriomethyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQADAFGYKTPSH-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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